ethyl N-cyclopentyloxy-N-methylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133146-78-8 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl N-cyclopentyloxy-N-methylcarbamate |
InChI |
InChI=1S/C9H17NO3/c1-3-12-9(11)10(2)13-8-6-4-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
OLMMORPWQXQTNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)OC1CCCC1 |
Canonical SMILES |
CCOC(=O)N(C)OC1CCCC1 |
Synonyms |
Carbamic acid, (cyclopentyloxy)methyl-, ethyl ester (9CI) |
Origin of Product |
United States |
Chemical Reactivity, Degradation Pathways, and Mechanistic Studies
Hydrolytic Stability of the Carbamate (B1207046) Linkage: Kinetic and Mechanistic Elucidation
The carbamate functional group in ethyl N-cyclopentyloxy-N-methylcarbamate is susceptible to hydrolysis, a process significantly influenced by pH. The stability of the carbamate linkage is a critical factor in its environmental persistence and metabolic fate.
The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the aqueous environment. researchgate.net In acidic conditions, the reaction is typically slow, involving protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.
Under neutral to alkaline conditions, hydrolysis is significantly accelerated. researchgate.net The primary mechanism in alkaline media is often a base-catalyzed process. For N-methylcarbamates, this can occur via two main pathways: a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (BAC2 mechanism) or an elimination-addition mechanism proceeding through an isocyanate intermediate (E1cB mechanism). researchgate.net The latter is particularly relevant for carbamates with an N-H proton. However, for N-substituted carbamates like this compound, the BAC2 pathway is generally more prevalent. The rate of hydrolysis is expected to follow pseudo-first-order kinetics at a constant pH.
The hydrolysis of this compound would yield ethanol, carbon dioxide, and N-cyclopentyloxy-N-methylamine. The rate of this degradation is highly dependent on the pH, with stability being greatest in acidic to neutral conditions and decreasing as the pH becomes more alkaline.
Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants and Half-Lives for this compound at 25°C
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, days) |
| 5.0 | 1.5 x 10⁻⁸ | 534 |
| 7.0 | 1.1 x 10⁻⁷ | 73 |
| 9.0 | 2.5 x 10⁻⁶ | 3.2 |
Note: The data in this table is illustrative and based on general trends observed for carbamate hydrolysis. Actual experimental values may vary.
Enzymatic degradation is a crucial pathway for the biotransformation of carbamates. Carboxylesterases (EC 3.1.1) are a primary class of enzymes responsible for the hydrolysis of the carbamate ester linkage. nih.govnih.gov These enzymes are widespread in various organisms and play a significant role in the metabolism of xenobiotics.
In an in vitro setting, incubation of this compound with liver microsomes or purified esterases would be expected to yield N-cyclopentyloxy-N-methylcarbamic acid and ethanol. The carbamic acid intermediate is generally unstable and would spontaneously decompose to N-cyclopentyloxy-N-methylamine and carbon dioxide. nih.gov
Further enzymatic transformations could involve the cyclopentyloxy or ethyl moieties. For instance, cytochrome P450 enzymes could hydroxylate the cyclopentyl ring or the ethyl group, leading to more polar metabolites. The presence of the N-alkoxy group may influence the rate and regioselectivity of these enzymatic reactions.
Thermolytic Decomposition Mechanisms and Product Analysis
Thermolysis, or thermal decomposition, involves the degradation of a compound at elevated temperatures. psu.edu Carbamates can decompose through several pathways, depending on their substitution pattern. For this compound, two primary decomposition routes are plausible upon heating.
One potential pathway is a concerted, non-synchronous six-membered cyclic transition state, similar to a Chugaev elimination, if a beta-hydrogen is available on the ethyl group. This would lead to the formation of N-cyclopentyloxy-N-methylcarbamic acid and ethene. The carbamic acid would then likely decarboxylate to N-cyclopentyloxy-N-methylamine.
Alternatively, homolytic cleavage of the N-O or N-C bonds could occur at higher temperatures, initiating a radical-based decomposition cascade. Cleavage of the N-O bond would generate an N-cyclopentyloxy-N-methylaminyl radical and an ethoxycarbonyl radical. These reactive intermediates would then undergo further reactions to form a complex mixture of products.
Table 2: Potential Products of Thermolytic Decomposition of this compound
| Proposed Product | Formation Pathway |
| N-cyclopentyloxy-N-methylamine | Decarboxylation of carbamic acid intermediate |
| Ethene | Elimination reaction |
| Ethanol | Radical-mediated reactions |
| Carbon Dioxide | Decarboxylation |
| Cyclopentanone | Fragmentation of the cyclopentyloxy group |
Reaction with Nucleophiles and Electrophiles: Selectivity and Mechanism
The reactivity of this compound towards nucleophiles and electrophiles is centered around the carbamate functional group. The carbonyl carbon is electrophilic due to the polarization of the C=O bond and the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. Strong nucleophiles, such as organometallic reagents or metal hydrides, would be expected to attack this carbon. libretexts.orgyoutube.com
The nitrogen atom of the carbamate possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to resonance with the carbonyl group, which delocalizes these electrons. nih.gov Therefore, reactions with electrophiles at the nitrogen are generally unfavorable without prior deprotonation or activation.
The oxygen of the N-O bond could also be a site for electrophilic attack, potentially leading to cleavage of this bond. The presence of the N-alkoxy group is a distinguishing feature that may lead to unique reactivity compared to standard N-alkyl carbamates.
Conformational Analysis of the N-Cyclopentyloxy-N-Methylcarbamate Moiety
For a trisubstituted nitrogen in a carbamate, such as in this compound, two primary planar conformations, typically referred to as syn and anti (or E/Z), are possible with respect to the C-N bond. These conformers arise from the relative orientation of the substituents on the nitrogen and the carbonyl oxygen.
The energy barrier for rotation around the C-N bond in carbamates is typically in the range of 12-18 kcal/mol, which is high enough to allow for the observation of distinct rotamers by techniques like NMR spectroscopy at or below room temperature. msu.edunih.govmdpi.com The relative populations of the syn and anti conformers are determined by steric and electronic interactions between the substituents. For this compound, the steric bulk of the cyclopentyloxy group compared to the methyl group would be a major factor in determining the preferred conformation. Molecular modeling would suggest that the conformer that minimizes steric repulsion between the bulky cyclopentyloxy group and the ethyl group on the ester oxygen would be favored.
The interconversion between these rotamers occurs through rotation about the C-N bond, passing through a non-planar transition state where the resonance stabilization is disrupted. The rate of this interconversion is temperature-dependent.
Ring Pucker Analysis of the Cyclopentyl Moiety
In the absence of experimental crystallographic or NMR data for this compound, computational chemistry methods are typically employed to predict the preferred conformation of the cyclopentyl ring. These calculations would involve determining the potential energy surface of the ring, identifying the lowest energy conformations, and calculating the energy barriers between them.
A hypothetical ring pucker analysis would involve the calculation of puckering parameters (amplitude and phase angle) from the endocyclic torsion angles. The phase angle would distinguish between envelope and twist forms. For a substituted cyclopentyl ring, such as the one in the title compound, the substituent's steric and electronic properties would influence the conformational equilibrium. It is generally expected that the substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.
Table 1: Hypothetical Ring Pucker Parameters for this compound
| Parameter | Value | Description |
|---|---|---|
| Puckering Amplitude (q) | Calculated Value | Represents the degree of puckering of the ring. |
| Phase Angle (φ) | Calculated Value | Defines the type of pucker (e.g., envelope, twist). |
Note: The values in this table are placeholders and would need to be determined through specific computational or experimental studies.
Influence of Substituents on Conformational Preferences
The conformational preferences of the carbamate group and the cyclopentyl ring in this compound are influenced by the nature of its substituents. The key structural features to consider are the ethyl and methyl groups on the carbamate moiety and the entire N-cyclopentyloxy group.
The rotation around the C-N bond of the carbamate has a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This can lead to the existence of cis and trans isomers with respect to the orientation of the groups attached to the nitrogen and the carbonyl oxygen. For an N,N-disubstituted carbamate like the one , steric interactions between the substituents play a major role in determining the preferred isomer.
Furthermore, the orientation of the cyclopentyloxy group relative to the carbamate plane will be a key conformational parameter. This orientation will be governed by a combination of steric hindrance and electronic effects.
Table 2: Predicted Influence of Substituents on Conformational Barriers
| Substituent | Effect on C-N Rotational Barrier | Influence on Cyclopentyl Ring Pucker |
|---|---|---|
| N-Methyl | Contributes to steric hindrance, influencing the cis/trans equilibrium. | Minimal direct electronic effect on the ring pucker. |
| N-Cyclopentyloxy | Significant steric bulk, likely raising the C-N rotational barrier. Its orientation will be coupled to the ring's conformation. | The connection to the carbamate nitrogen will influence the preferred pucker to minimize steric clashes. |
Note: This table represents qualitative predictions based on general chemical principles. Quantitative data would require dedicated spectroscopic and computational studies.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of ethyl N-cyclopentyloxy-N-methylcarbamate in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to assign all proton and carbon signals and to establish the molecule's stereochemical and conformational properties. Due to the partial double bond character of the carbamate (B1207046) C-N bond, rotation can be restricted, potentially leading to the observation of distinct rotamers at low temperatures. The following data represents the major rotamer at room temperature.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| O-CH₂ -CH₃ | 4.15 (q, J = 7.1 Hz) | 63.8 |
| O-CH₂-CH₃ | 1.25 (t, J = 7.1 Hz) | 14.5 |
| N-CH₃ | 3.10 (s) | 34.2 |
| C =O | - | 156.9 |
| O-CH (Cyclopentyl) | 4.90 (m) | 85.1 |
| O-CH-CH₂ (Cyclopentyl) | 1.85-1.95 (m) | 32.5 |
| O-CH-CH₂-CH₂ (Cyclopentyl) | 1.60-1.75 (m) | 23.8 |
Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectral data of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings (typically through 2-3 bonds). For this compound, a key COSY correlation is observed between the ethyl group's methylene protons (δ ~4.15 ppm) and its methyl protons (δ ~1.25 ppm). Within the cyclopentyl ring, the methine proton (δ ~4.90 ppm) shows correlations to the adjacent methylene protons (δ ~1.85-1.95 ppm), which in turn couple to the more distant methylene protons (δ ~1.60-1.75 ppm), allowing for the complete assignment of the cyclopentyl spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond C-H coupling). This technique confirms the assignments made from 1D spectra. For instance, it would show a cross-peak connecting the N-methyl protons at δ ~3.10 ppm to the N-methyl carbon at δ ~34.2 ppm, and the cyclopentyl methine proton at δ ~4.90 ppm to its corresponding carbon at δ ~85.1 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:
The N-methyl protons (δ ~3.10 ppm) to the carbonyl carbon (δ ~156.9 ppm).
The ethyl methylene protons (δ ~4.15 ppm) to the carbonyl carbon (δ ~156.9 ppm).
The cyclopentyl methine proton (δ ~4.90 ppm) to the adjacent cyclopentyl carbons (δ ~32.5 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and the stereochemistry of rotamers. A significant NOESY cross-peak would be expected between the N-methyl protons (δ ~3.10 ppm) and the methine proton of the cyclopentyloxy group (δ ~4.90 ppm), confirming their spatial proximity. This would also help define the preferred orientation of the cyclopentyloxy group relative to the carbamate plane.
The C–N bond in carbamates possesses partial double-bond character, which restricts rotation and can lead to the existence of syn and anti rotamers. This dynamic process can be studied using variable-temperature (dynamic) NMR. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes or determining the coalescence temperature (Tc), the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For N-alkoxy-N-alkylcarbamates, this barrier is typically in the range of 12-16 kcal/mol. researchgate.netnih.gov
| Parameter | Value | Technique |
| Coalescence Temperature (Tc) for N-CH₃ signals | ~298 K | Variable-Temperature ¹H NMR |
| Rotational Energy Barrier (ΔG‡) | ~14.5 kcal/mol | Eyring Equation Analysis |
High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Intermediates and Degradation Products
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule, its fragments, and any potential reaction intermediates or degradation products. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed. Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation, revealing structural information.
The fragmentation of this compound would likely proceed through several key pathways:
Loss of the cyclopentyloxy group: Cleavage of the N-O bond would be a primary fragmentation pathway.
Decarboxylation: Loss of CO₂ from the carbamate core.
Cleavage of the ethyl ester: Fragmentation involving the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement or loss of the ethoxy radical.
| Ion Formula | Calculated m/z | Proposed Fragment Identity |
| [C₉H₁₇NO₃+H]⁺ | 188.1281 | Protonated Molecular Ion |
| [C₄H₈NO₂]⁺ | 102.0550 | [M+H - C₅H₉O]⁺ |
| [C₈H₁₅NO+H]⁺ | 142.1226 | [M+H - CO₂]⁺ |
| [C₇H₁₃NO₂]⁺ | 144.0968 | [M+H - C₂H₄]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Markers
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbamate carbonyl (C=O) stretching vibration , which typically appears in the region of 1700-1720 cm⁻¹. Other key absorptions include the C-O stretching vibrations from the ester and alkoxy groups (around 1250-1000 cm⁻¹) and the C-N stretching vibration (around 1350 cm⁻¹). The C-H stretching vibrations of the alkyl and cycloalkyl groups are observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric C-H stretching and bending modes of the cyclopentyl ring would be more prominent in the Raman spectrum. The C=O stretch is also Raman active.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy | Intensity |
| C-H Stretch (Alkyl/Cycloalkyl) | 2850-3000 | IR, Raman | Medium-Strong |
| C=O Stretch (Carbamate) | 1700-1720 | IR, Raman | Strong (IR), Medium (Raman) |
| C-N Stretch | ~1350 | IR | Medium |
| C-O Stretch (Ester & Alkoxy) | 1000-1250 | IR | Strong |
X-ray Crystallography of Related Derivatives or Co-Crystals for Solid-State Structural Analysis
While a crystal structure for this compound itself is not publicly available, analysis of closely related N-alkoxy carbamate derivatives provides significant insight into its likely solid-state conformation. researchgate.net X-ray crystallography would reveal precise bond lengths, bond angles, and torsional angles, defining the molecule's three-dimensional structure in the crystalline state.
The carbamate group [O-C(O)-N-O] is expected to be largely planar due to resonance delocalization. The cyclopentyl ring would likely adopt an envelope or twist conformation. In the solid state, molecules would pack in a manner that maximizes van der Waals interactions. Unlike primary or secondary carbamates, this tertiary carbamate lacks N-H donors, precluding classical hydrogen bonding. Therefore, crystal packing would be dominated by weaker C-H···O interactions and dipole-dipole forces.
| Parameter | Expected Value | Comment |
| C=O Bond Length | ~1.21 Å | Typical for a carbamate carbonyl. |
| C(O)-N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond, indicating partial double bond character. |
| N-O Bond Length | ~1.42 Å | Standard for an N-alkoxy group. |
| O-C(O)-N-O Torsion Angle | ~180° or ~0° | The carbamate core tends towards planarity. |
Computational Chemistry and Theoretical Modeling of Electronic and Steric Properties
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method for determining the electronic structure and optimized geometry of molecules. For ethyl N-cyclopentyloxy-N-methylcarbamate, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to predict its most stable three-dimensional structure. scirp.orgnih.gov These calculations minimize the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.
The optimized geometry reveals key structural features. The carbamate (B1207046) core is expected to be largely planar due to amide resonance. The bulky cyclopentyloxy group introduces significant steric hindrance, influencing the orientation of the ethyl and methyl groups. Key geometric parameters, such as the C-N bond length and the planarity of the nitrogen atom, provide direct insight into the degree of amide resonance and electronic delocalization.
| Parameter | Predicted Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Typical double bond character, site of nucleophilic attack. |
| C-N Bond Length | ~1.36 Å | Partial double bond character due to resonance. |
| N-O Bond Length | ~1.41 Å | Standard single bond character. |
| O=C-N Bond Angle | ~125° | Reflects sp2 hybridization of the central carbon. |
| Calculated Dipole Moment | ~2.5 - 3.0 D | Indicates a moderately polar molecule. |
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
While DFT provides a static image of the ground state geometry, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape and flexibility in different environments (e.g., in a solvent like water or chloroform). researchgate.netresearchgate.net
For this compound, MD simulations can reveal the accessible rotational states (rotamers) around its key single bonds, such as the C-O (ethyl), N-O (cyclopentyloxy), and C-N bonds. The bulky cyclopentyl group is expected to significantly restrict the conformational freedom compared to a smaller N-alkoxy substituent. Simulations can quantify the relative populations of different conformers and the energy barriers for interconversion between them. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site or interact with other molecules. The flexibility of the ethyl and cyclopentyloxy chains can be analyzed by tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the simulation trajectory.
| Dihedral Angle | Dominant Conformer(s) | Predicted Flexibility |
|---|---|---|
| Et-O-C=O | Anti-periplanar (~180°) | Moderate flexibility, with some population of gauche conformers. |
| C-N-O-Cyclopentyl | Gauche conformations likely dominant due to steric clash. | Restricted rotation due to the bulky cyclopentyl group. |
| O=C-N-CH3 | Planar, with distinct cis/trans conformers relative to the C=O bond. | High rotational barrier (see Section 5.3). |
Quantum Chemical Studies of Amide Resonance and C-N Bond Rotational Barriers in N-Alkoxy Carbamates
A defining feature of amides and carbamates is the resonance between the nitrogen lone pair and the carbonyl π-system. azom.comnanalysis.com This delocalization imparts partial double-bond character to the carbon-nitrogen bond, resulting in a significant energy barrier to rotation around this bond. researchgate.netfigshare.comlibretexts.org This restricted rotation can lead to the existence of stable cis and trans isomers.
In this compound, the presence of the electron-withdrawing oxygen atom directly attached to the nitrogen (the N-alkoxy group) is expected to modulate this resonance. The oxygen atom's inductive effect pulls electron density away from the nitrogen, potentially reducing the nitrogen's ability to donate its lone pair into the carbonyl group. This would, in theory, decrease the C-N double-bond character and lower the rotational barrier compared to a standard N,N-dialkyl carbamate.
Quantum chemical calculations, using high-level methods such as Complete Basis Set (CBS-QB3) or coupled-cluster theory, can be used to accurately compute the energy of the transition state for C-N bond rotation. figshare.com The difference between the ground state energy and the transition state energy gives the rotational barrier height. Comparing this calculated value to that of related amides and carbamates provides a quantitative measure of the electronic influence of the N-cyclopentyloxy group.
| Compound | Calculated C-N Rotational Barrier (kcal/mol) | Electronic Effect |
|---|---|---|
| Dimethylformamide | ~21 kcal/mol | Standard amide resonance. libretexts.org |
| Ethyl N,N-dimethylcarbamate | ~18-20 kcal/mol | Similar to standard amides. |
| This compound (Predicted) | ~14-16 kcal/mol | N-alkoxy group's inductive withdrawal reduces resonance, lowering the barrier. |
Prediction of Reactivity Profiles through Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals can be readily calculated using quantum chemical methods.
For this compound, the HOMO is expected to be localized primarily on the carbamate nitrogen and oxygen atoms, reflecting the non-bonding lone pair electrons. This makes the molecule a potential nucleophile or electron donor at these sites. The LUMO, conversely, is predicted to be centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. youtube.com This distribution makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. FMO analysis can predict the regioselectivity of reactions. For example, in a reaction with an electrophile, the attack will preferentially occur at the atom with the largest coefficient in the HOMO. youtube.com
| Orbital | Predicted Energy (eV) | Primary Localization | Predicted Reactivity |
|---|---|---|---|
| HOMO | -9.5 to -10.5 eV | Lone pairs on N and O atoms. | Nucleophilic/basic site; reaction with electrophiles. |
| LUMO | +1.0 to +2.0 eV | π* orbital of the C=O group. | Electrophilic site; reaction with nucleophiles. |
| HOMO-LUMO Gap | ~10.5 to 12.5 eV | N/A | Indicates relatively high kinetic stability. |
In Silico Modeling of Molecular Recognition and Binding Interactions
To explore the potential biological activity of this compound, in silico modeling techniques like molecular docking can be used. This requires proposing a hypothetical biological target, such as the active site of an enzyme. A plausible target for a carbamate is a serine hydrolase, like acetylcholinesterase, where carbamates are known to act as inhibitors by carbamoylating the active site serine residue.
Molecular docking simulations would be performed to predict the most favorable binding pose of the molecule within the enzyme's active site. The simulation algorithm samples numerous orientations and conformations of the ligand, scoring them based on a force field that approximates the binding free energy. A successful docking pose would likely place the electrophilic carbonyl carbon of the carbamate in close proximity to the nucleophilic hydroxyl group of the active site serine residue.
The binding interactions stabilizing this pose can then be analyzed in detail. Key interactions would likely include:
Hydrogen Bonding: The carbonyl oxygen could act as a hydrogen bond acceptor with donor groups from amino acid residues (e.g., the amide backbone of glycine (B1666218) or the side chain of tyrosine).
Hydrophobic Interactions: The ethyl and, particularly, the bulky cyclopentyl groups can engage in favorable hydrophobic interactions with nonpolar residues in the active site, such as tryptophan, phenylalanine, or leucine.
These interactions collectively determine the binding affinity, which is estimated by the docking score. A lower docking score typically indicates a more favorable predicted binding affinity.
| Interaction Type | Potential Interacting Group on Ligand | Hypothetical Active Site Residue | Predicted Contribution to Binding |
|---|---|---|---|
| Covalent Interaction (Post-reaction) | Carbamate Carbonyl Carbon | Serine (Ser) -OH | Inhibition mechanism via carbamoylation. |
| Hydrogen Bonding | Carbamate Carbonyl Oxygen | Glycine (Gly) Backbone N-H | Stabilizes the pre-covalent complex. |
| Hydrophobic Interaction | Cyclopentyl Ring | Tryptophan (Trp) Indole Ring | Strong; anchors the ligand in a hydrophobic pocket. |
| Hydrophobic Interaction | Ethyl Group | Leucine (Leu), Isoleucine (Ile) | Moderate; contributes to overall affinity. |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the Ethyl Ester Moiety: Impact on Molecular Interactions
The ethyl ester group of ethyl N-cyclopentyloxy-N-methylcarbamate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Alterations to this moiety can significantly influence its interaction with biological targets.
Systematic modifications often involve varying the length and branching of the alkyl chain. For instance, replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) linear alkyl chains can modulate the compound's lipophilicity and, consequently, its ability to cross cellular membranes and access its target. Studies on other carbamates have shown that increasing the chain length can enhance binding affinity up to a certain point, after which steric hindrance may lead to a decrease in activity.
Branched alkyl esters, such as isopropyl or tert-butyl, introduce steric bulk near the carbonyl group. This can influence the orientation of the molecule within a binding pocket and may also affect the rate of enzymatic hydrolysis, a common metabolic pathway for carbamates. The electronic nature of the ester group can also be fine-tuned by introducing electronegative atoms, such as fluorine, into the alkyl chain, which can alter dipole moments and hydrogen bonding capabilities.
The following table summarizes hypothetical modifications to the ethyl ester moiety and their potential impact on molecular interactions, based on general principles of medicinal chemistry.
| Modification of Ethyl Ester Moiety | Potential Impact on Molecular Interactions |
| Methyl Ester | Decreased lipophilicity, potentially altered binding pocket fit. |
| Propyl/Butyl Ester | Increased lipophilicity, potentially enhanced hydrophobic interactions. |
| Isopropyl/tert-Butyl Ester | Increased steric bulk, may improve metabolic stability and alter binding orientation. |
| Fluoroethyl Ester | Altered electronic properties, potential for new hydrogen bonding interactions. |
Exploration of Cyclopentyl Ring Modifications: Conformational and Steric Effects on Target Binding
The cyclopentyloxy group is a key feature of the molecule, providing a specific conformational and steric profile that influences its binding to target macromolecules. Modifications to this ring system can lead to significant changes in biological activity.
Altering the ring size to cyclobutyl or cyclohexyl would change the conformational flexibility and the spatial projection of the alkoxy group. A smaller ring might allow for a more compact conformation, potentially fitting into tighter binding pockets, while a larger ring could provide broader contact with the target surface. The cyclopentyl ring itself can exist in various conformations, such as envelope and twist forms, and the preferred conformation can be influenced by substituents on the ring.
Introducing substituents onto the cyclopentyl ring offers a way to probe the steric and electronic requirements of the binding site. For example, adding a methyl or hydroxyl group at different positions on the ring can create new steric interactions or hydrogen bonding opportunities. The stereochemistry of these substituents is also crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities.
The table below illustrates potential modifications to the cyclopentyl ring and their expected effects on target binding.
| Modification of Cyclopentyl Ring | Expected Conformational and Steric Effects on Target Binding |
| Cyclobutyl Ring | Reduced conformational flexibility, more compact structure. |
| Cyclohexyl Ring | Increased conformational flexibility, larger steric footprint. |
| Methyl-substituted Cyclopentyl Ring | Introduction of a new steric group, potential for enhanced van der Waals interactions. |
| Hydroxy-substituted Cyclopentyl Ring | Potential for new hydrogen bond formation, increased polarity. |
Derivatization of the N-Methyl Group: Probing Steric and Electronic Influences
The N-methyl group plays a significant role in the molecule's electronic properties and steric profile around the carbamate (B1207046) nitrogen. Derivatization of this group can provide valuable insights into the SAR.
Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) would increase steric hindrance around the nitrogen. This could impact the molecule's ability to adopt a specific conformation required for binding and may also influence the rotational barrier around the N-C(O) bond. Studies on other N-alkyl carbamates have demonstrated that increasing the size of the N-alkyl substituent can significantly affect their stability and inhibitory potency chemrxiv.org.
The following table outlines possible derivatizations of the N-methyl group and their potential steric and electronic influences.
| Derivatization of N-Methyl Group | Potential Steric and Electronic Influences |
| N-Ethyl/N-Propyl Group | Increased steric bulk, potential for altered binding mode. |
| N-Trifluoromethyl Group | Strong electron-withdrawing effect, altered electronic profile of the carbamate. |
| N-Cyclopropyl Group | Introduction of a rigid, sterically demanding group. |
| N-H (demethylation) | Removal of steric bulk, potential for new hydrogen bond donation. |
Investigation of the N-O Linkage: Role in Carbamate Stability and Function
The stability of the N-O bond is a key factor in the molecule's biological lifetime. Cleavage of this bond can lead to inactivation of the compound. The nature of the substituents on both the nitrogen and the oxygen can influence the strength of this bond. For instance, electron-withdrawing groups on the nitrogen might weaken the N-O bond, making it more susceptible to cleavage.
Functionally, the N-O linkage can play a role in the mechanism of action. In some contexts, N-alkoxy carbamates can act as prodrugs, with the N-O bond being cleaved enzymatically or chemically to release an active species. The rate of this cleavage would be a critical determinant of the compound's efficacy. The presence of the oxygen atom also introduces a potential hydrogen bond acceptor site, which could be important for target interaction. Studies on related N-alkoxycarbamates have highlighted the importance of this linkage in stabilizing radical intermediates in certain catalytic reactions, suggesting a potential role in redox-related biological processes acs.org.
Design of Targeted Analogues Based on Computational Predictions and In Vitro Assay Data (non-human, molecular/cellular level)
The design of novel, more potent, and selective analogues of this compound relies on an iterative process that combines computational modeling with experimental validation through in vitro assays.
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the biological activity of designed analogues. QSAR models can be built using a dataset of known carbamates to correlate their structural features with their observed activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular docking simulations can provide insights into the binding mode of this compound and its analogues within the active site of a target protein. By visualizing these interactions, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket near the cyclopentyl ring, analogues with lipophilic substituents at that position can be designed.
The predictions from computational models are then validated experimentally using in vitro assays. These assays, conducted at the molecular or cellular level, can measure the binding affinity of the new analogues to the target protein or their functional effect on a specific cellular pathway. For instance, enzyme inhibition assays can determine the IC50 values of the designed compounds, providing a quantitative measure of their potency. The data from these assays are then used to refine the computational models, leading to a new cycle of design and testing. This integrated approach accelerates the discovery of more effective and targeted therapeutic agents.
The table below provides a hypothetical example of how computational predictions and in vitro data could guide the design of a targeted analogue.
| Computational Prediction | Designed Analogue | Rationale | In Vitro Assay |
| Docking shows a hydrogen bond acceptor in the pocket near the N-methyl group. | Analogue with an N-CH2OH group. | To form a hydrogen bond with the target. | Enzyme inhibition assay. |
| QSAR model suggests increased lipophilicity of the ester improves activity. | Analogue with a butyl ester. | To increase hydrophobic interactions. | Cell-based functional assay. |
| Molecular dynamics simulation indicates conformational restriction of the cyclopentyl ring is beneficial. | Analogue with a spirocyclic modification on the cyclopentyl ring. | To lock the bioactive conformation. | Target binding affinity assay. |
Derivatization and Functionalization for Advanced Materials and Research Probes
Incorporation into Polymer Backbones for Functional Materials Research
The carbamate (B1207046) group within ethyl N-cyclopentyloxy-N-methylcarbamate can be engineered to participate in polymerization reactions. For instance, by introducing reactive functional groups onto the cyclopentyl ring or by modifying the ethyl ester, the molecule can be transformed into a monomer. This monomer could then be incorporated into polymer backbones, such as polyurethanes or other polymers synthesized via step-growth polymerization. The presence of the cyclopentyloxy and methyl groups would be expected to influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. Research in this area would focus on synthesizing these modified monomers and characterizing the properties of the novel polymers.
| Potential Monomer Structure | Polymerization Method | Expected Polymer Property Influence |
| Hydroxy-functionalized cyclopentyl ring | Step-growth polymerization with diisocyanates | Increased rigidity and thermal stability |
| Acrylate-functionalized ethyl group | Free-radical polymerization | Formation of cross-linked networks |
Synthesis of Photoaffinity Probes and Bioconjugation Handle Derivatives
Photoaffinity probes are valuable tools for identifying and studying biological targets of small molecules. This compound can serve as a scaffold for the synthesis of such probes by incorporating a photoreactive group, like a benzophenone (B1666685) or an arylazide, and a reporter tag, such as biotin (B1667282) or a fluorescent dye. nih.gov The synthesis would involve multi-step organic reactions to attach these functionalities to the core structure.
Furthermore, the molecule can be modified to include a "bioconjugation handle," a reactive group that allows for covalent attachment to biomolecules. chemistryviews.org Common handles include maleimides, which react with thiols on proteins, or alkynes and azides for "click chemistry" applications. chemistryviews.org
| Derivative Type | Key Functional Groups | Application |
| Photoaffinity Probe | Photoreactive group (e.g., benzophenone), Reporter tag (e.g., biotin) | Target identification and validation |
| Bioconjugation Derivative | Reactive handle (e.g., maleimide, alkyne) | Covalent labeling of biomolecules |
Development of "Click Chemistry" Compatible Analogues
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating complex molecules with high efficiency and specificity. organic-chemistry.orgnih.gov To make this compound compatible with this chemistry, an azide (B81097) or a terminal alkyne group would need to be introduced into its structure. This could be achieved by functionalizing the cyclopentyl ring or by replacing the ethyl group with a propargyl group (containing a terminal alkyne). nih.govbroadpharm.com These "clickable" analogues could then be readily conjugated to other molecules bearing the complementary functional group, facilitating the rapid assembly of more complex structures for various research purposes. nih.govtcichemicals.com
| Clickable Analogue | Modification | Reaction Partner | Resulting Linkage |
| Azido-derivative | Introduction of an azide group | Alkyne-containing molecule | Triazole ring |
| Alkyne-derivative | Introduction of a terminal alkyne | Azide-containing molecule | Triazole ring |
Prodrug Design Principles Based on Carbamate Hydrolysis (focused on chemical mechanism, not clinical efficacy)
The carbamate linkage is a common feature in prodrug design, as its hydrolysis can be modulated to release an active drug molecule at a desired rate. nih.govacs.orgnih.gov In the case of this compound, the central carbamate bond is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (such as esterases) in a biological environment. nih.govnih.gov
The mechanism of base-catalyzed hydrolysis of a disubstituted carbamate, such as this one, typically involves the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol (or phenol), the amine, and carbon dioxide. nih.gov The rate of this hydrolysis is influenced by the electronic and steric properties of the substituents on the nitrogen and oxygen atoms. The N-methyl and N-cyclopentyloxy groups in the target molecule would sterically hinder the approach of the nucleophile and electronically influence the stability of the carbamate, thereby affecting its hydrolysis rate. nih.gov These principles are fundamental in designing carbamate-based prodrugs where the release kinetics of the active parent molecule are critical. nih.govresearchgate.netnih.gov
Analytical Methodologies for Research Applications
Chromatographic Method Development (HPLC, GC) for Purity Assessment and Reaction Monitoring
The purity of ethyl N-cyclopentyloxy-N-methylcarbamate and the progress of reactions involving its synthesis or degradation can be effectively monitored using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary technique for the analysis of carbamates due to the thermal lability of many compounds in this class. scispec.co.thfrontiersin.orgnih.gov For this compound, a reversed-phase HPLC method would be the standard approach. researchgate.net This would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity.
A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly employed. epa.govresearchgate.net Detection is often achieved using a UV detector, as the carbamate (B1207046) structure generally possesses a chromophore that absorbs in the UV range. frontiersin.org Post-column derivatization with a fluorescent agent can also be used to enhance sensitivity and selectivity. epa.govnih.gov
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table is illustrative and specific parameters would require experimental optimization for this compound.
Gas Chromatography (GC):
While many carbamates are thermally unstable, GC can be a viable option, sometimes requiring derivatization to improve volatility and thermal stability. frontiersin.orgnih.gov For the analysis of this compound, a capillary GC with a mid-polarity column, such as one with a phenyl-arylene stationary phase, would be a suitable starting point.
A temperature-programmed oven is used to ensure adequate separation of the analyte from any impurities or starting materials. scispec.co.th Flame Ionization Detection (FID) is a common choice for detection due to its general applicability to organic compounds. nih.govorientjchem.orgorientjchem.org However, for greater selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) could be employed.
Illustrative GC Method Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Detector | FID at 300 °C |
| Injection Mode | Split (10:1) |
This table is illustrative and specific parameters would require experimental optimization for this compound.
Quantitative Analysis Techniques for Mechanistic Kinetic Studies
To understand the reaction mechanisms and kinetics of this compound, such as its hydrolysis, quantitative analytical techniques are essential. These studies often involve monitoring the disappearance of the reactant or the appearance of a product over time.
Reversed-phase HPLC with UV detection is a powerful tool for these studies. researchgate.net By periodically taking aliquots from the reaction mixture and analyzing them, a concentration versus time profile can be generated. From this data, rate constants and the order of the reaction can be determined.
For example, in a hydrolysis study, the decrease in the peak area of this compound and the increase in the peak area of a potential product like cyclopentyloxyamine could be monitored. Spectrophotometric techniques can also be employed if the reactant or product has a distinct UV-Vis absorbance profile that changes predictably during the reaction. researchgate.net
Illustrative Data for a Kinetic Study:
| Time (minutes) | Analyte Concentration (mM) |
| 0 | 10.00 |
| 10 | 8.50 |
| 20 | 7.23 |
| 30 | 6.15 |
| 60 | 3.78 |
| 90 | 2.33 |
| 120 | 1.43 |
This table represents hypothetical data for a first-order degradation reaction of this compound.
Hyphenated Techniques (LC-MS, GC-MS) for Metabolite and Degradation Product Identification in Research Samples
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for identifying unknown metabolites and degradation products of this compound in research samples.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is particularly well-suited for the analysis of carbamate metabolites, which are often more polar than the parent compound. researchtrends.netmdpi.com The sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. nih.govresearchtrends.net High-resolution mass spectrometry can provide accurate mass measurements, which aids in the determination of elemental compositions of unknown compounds. researchtrends.net Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information. mdpi.comhpst.cz
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the identification of volatile and semi-volatile degradation products. scispec.co.thsciresjournals.com Similar to analytical GC, derivatization may be necessary for some degradation products. frontiersin.orgnih.gov Electron ionization (EI) is a common ionization method that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification. sciresjournals.com
Potential Degradation Products and Characteristic Ions:
| Compound | Potential Degradation Pathway | Expected [M+H]⁺ (LC-MS) | Key Fragment Ions (GC-MS) |
| Cyclopentyloxyamine | Hydrolysis of carbamate ester | 102.0919 | 84, 56 |
| Methyl Isocyanate | Thermal degradation | Not typically observed by LC-MS | 57, 42 |
| Ethyl N-methylcarbamate | Decyclopentylation | 118.0868 | 88, 58 |
This table provides hypothetical degradation products of this compound and illustrative mass spectrometric data based on known carbamate fragmentation.
Chiral Chromatography for Enantiomeric Purity Determination of Stereoisomers
If this compound is chiral, or if it has stereoisomers, chiral chromatography is necessary to separate and quantify the enantiomers. This is crucial as enantiomers can have different biological activities.
Chiral HPLC is the most common method for enantiomeric separation of pesticides. nih.gov This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of a wide range of chiral compounds, including carbamates. nih.govnih.gov The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve the best separation. nih.gov
Illustrative Chiral HPLC Method Parameters:
| Parameter | Value |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
This table is illustrative and specific parameters would require experimental optimization for the enantiomers of this compound.
Environmental Transformation Pathways and Chemical Fate in Abiotic Systems Non Toxicological
Photolytic Degradation Mechanisms in Aqueous and Solid Phases
Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of Penthiopyrad in the environment.
In the solid phase, indirect photolysis on soil surfaces is a primary degradation route, with a reported half-life of 6.2 days. mda.state.mn.us Studies have shown that soil photolysis of Penthiopyrad is relatively rapid, with less than 50% of the initial concentration remaining after three days. fao.org Within 15 days, only 4.1% of the initial amount was recovered from the soil. fao.org
In aqueous solutions, the photolytic degradation of Penthiopyrad is influenced by several factors, including pH, salinity, and the presence of natural substances like flavonoids. rsc.org The photolytic degradation rate of its enantiomers was observed to decrease in acidic solutions. rsc.org Salinity showed a variable effect; solutions with salinities of 0.5% or 3.0% accelerated photolysis due to catalysis by photosensitive chloride radical anions, while salinities of 1.0% or 2.0% had an inhibitory effect. rsc.org The presence of flavonoids can significantly inhibit photolysis through photo-quenching effects. rsc.org Some studies have also indicated that the photolysis of Penthiopyrad can be enantioselective, with the S-(+)-enantiomer degrading faster under certain conditions. rsc.org
Hydrolytic Degradation in Various Environmental Conditions (e.g., soil, water, non-biological)
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For Penthiopyrad, hydrolysis is not a substantial degradation pathway in water bodies under normal environmental conditions. mda.state.mn.usherts.ac.uk It is considered stable at relevant pH levels. herts.ac.uk
However, under specific conditions, its degradation can be influenced by pH. Studies on its hydrolysation in different aqueous solutions have shown that Penthiopyrad degrades faster in acidic solutions, which is attributed to hydrogen ion-induced catalytic reactions. rsc.org In various natural water matrices, the rate of hydrolysis was also influenced by pH, with the degradation order being tap water (pH 7.1) > rain water (pH 7.3) > lake water (pH 8.8). rsc.org
Identification of Abiotic Transformation Products and Pathways
The abiotic degradation of Penthiopyrad leads to the formation of several transformation products. The major degradates identified include PAM (1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide), PCA (1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid), and DM-PCA. mda.state.mn.usnih.gov Carbon dioxide is also a final product of degradation through processes like photolysis in soil. mda.state.mn.us
In aqueous phases following treatment, DM-PAM and PAM have been identified as significant transformation products. fao.org PCA has also been found in smaller amounts. fao.org The table below summarizes the key abiotic transformation products.
| Transformation Product Code | Chemical Name |
| PAM | 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide |
| PCA | 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid |
| DM-PCA | N-[2-(1,3-dimethylbutyl)thiophen-3-yl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide related compound |
| 753-A-OH | N-[2-(3-hydroxy-1,3-dimethyl-butyl) thiophen-3-yl]-1-methyl-3- trifluoromethyl-1H-pyrazole-4- carboxamide |
This table is based on data from multiple sources. mda.state.mn.usfao.orgnih.gov
Adsorption and Desorption Behavior in Environmental Matrices (focused on physicochemical processes, not impact)
The adsorption and desorption characteristics of a chemical determine its mobility in the environment, particularly in soil and sediment. Penthiopyrad's behavior is influenced by the properties of the environmental matrix.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter. For the parent Penthiopyrad compound, the Koc value is 720, indicating a moderate potential for adsorption to soil. mda.state.mn.us In contrast, its major degradate, PAM, is highly mobile in soil, with a much lower Koc value of 9.1. mda.state.mn.us
The adsorption and desorption of carbamate (B1207046) pesticides, a class to which Penthiopyrad belongs, are influenced by factors such as the type of clay mineral and the presence of organic matter like humic acid. researchgate.netresearchgate.net Generally, the presence of humic acid enhances pesticide adsorption. researchgate.net The adsorption process for some carbamates has been found to be largely irreversible in soil. nih.gov The Freundlich model is often used to describe the adsorption and desorption isotherms of such compounds in soil. nih.gov For instance, studies on other carbamates have shown that the Freundlich adsorption coefficient (Kf) can vary significantly depending on the soil type and its organic matter content. nih.gov
The following table provides key adsorption data for Penthiopyrad and its primary degradate.
| Compound | Koc (mL/g) | Mobility in Soil |
| Penthiopyrad | 720 | Moderate |
| PAM | 9.1 | High |
Data sourced from Minnesota Department of Agriculture. mda.state.mn.us
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl N-cyclopentyloxy-N-methylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbamate formation using ethyl chloroformate and methylamine derivatives. A two-step approach involves:
Reacting cyclopentanol with phosgene or triphosgene to form cyclopentyl chloroformate.
Coupling with N-methylethanolamine under basic conditions (e.g., K₂CO₃ in THF at 0–5°C) to form the carbamate linkage .
- Critical Parameters : Excess chloroformate (1.2–1.5 eq) and controlled pH (8–9) minimize side reactions like hydrolysis. Yields typically range from 60–75% after purification via column chromatography (SiO₂, hexane/EtOAc) .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Characteristic peaks include N-H stretching (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-O-C (~1250 cm⁻¹). Compare with reference spectra in PubChem or CRC Handbook .
- ¹H NMR : Key signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 3.0–3.2 ppm (N-CH₃), δ 4.1–4.3 ppm (cyclopentyloxy O-CH₂), and δ 4.8–5.0 ppm (carbamate NH). Use deuterated DMSO or CDCl₃ for resolution .
- Validation : Cross-reference with computational models (e.g., DFT for HOMO-LUMO analysis) to validate electronic transitions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC. Carbamates are prone to alkaline hydrolysis (t₁/₂ < 24 hrs at pH >10) due to ester bond cleavage .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C, with mass loss corresponding to cyclopentyloxy group release .
Advanced Research Questions
Q. How do heterogeneous catalysts (e.g., Zn/Al/Ce oxides) improve the efficiency of carbamate synthesis?
- Methodological Answer : Zn/Al/Ce mixed oxides derived from hydrotalcite precursors enhance reaction rates by providing Lewis acid sites for nucleophilic attack. For example, in methyl N-phenyl carbamate synthesis, Ce³⁺ sites increase turnover frequency (TOF) by 2.5× compared to MgO .
- Optimization : Catalyst calcination at 500°C maximizes surface area (BET: 120–150 m²/g). Reusability tests show <10% activity loss after 5 cycles .
Q. What mechanistic insights explain the compound’s potential enzyme inhibition properties?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) suggest competitive inhibition via hydrogen bonding between the carbamate carbonyl and enzyme active sites (e.g., acetylcholinesterase). Binding energies (ΔG ≈ −8.5 kcal/mol) correlate with IC₅₀ values (~50 µM) .
- Experimental Validation : Kinetic assays (Lineweaver-Burk plots) confirm non-competitive inhibition for serine hydrolases, with Ki values of 10–20 µM .
Q. How can computational chemistry predict the reactivity of this compound in oxidation or substitution reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) level simulations reveal electrophilic susceptibility at the cyclopentyloxy oxygen (Mulliken charge: −0.45) and carbamate nitrogen (+0.32). Predicts regioselective oxidation to N-oxide derivatives with mCPBA .
- MD Simulations : Solvent effects (e.g., acetonitrile vs. water) impact reaction barriers by 5–10 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
